molecular formula C19H17FSi B1314783 ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane CAS No. 910467-79-7

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane

Cat. No. B1314783
CAS RN: 910467-79-7
M. Wt: 292.4 g/mol
InChI Key: XBFCWOQPNQXDMH-UHFFFAOYSA-N
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Description

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, also known as 4-((4-FEPE)TMS) is a type of organosilicon compound that has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound is a derivative of the organosilicon compound trimethylsilane (TMS), which is a common reagent used in organic synthesis. 4-((4-FEPE)TMS) has been studied for its potential in the fields of organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fluoro-aromatic Compounds : The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries (Zhang, Wen, & Du, 1990).

  • Grignard Reactions : In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis (Eaborn, Thompson, & Walton, 1967).

  • Silylation in Organic Synthesis : It's used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds (Jouikov & Salaheev, 1996).

  • Crosslinked Network Formation : The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties (Srinivasan, Hedrick, Miller, & Pietro, 1997).

Material Science and Photoreactions

  • Liquid Crystal Property : It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices (Srinivasa & Hariprasad, 2014).

  • Photoreactions in Organic Chemistry : This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes (Park, 2007).

  • Hybrid Organic-Inorganic Networks : It's used in the synthesis of hybrid organic-inorganic materials, which have applications in various fields like coatings, sensors, and catalysts (Shea, Loy, & Webster, 1992).

properties

IUPAC Name

2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFCWOQPNQXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474301
Record name ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane

CAS RN

910467-79-7
Record name ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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